molecular formula C15H21Cl3N2O2 B397009 1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine

1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine

Cat. No.: B397009
M. Wt: 367.7g/mol
InChI Key: YHAIUXOOUWRJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine involves several steps, including the formation of carbon–carbon single bonds, which is fundamental in organic synthesis . The preparation methods often involve the use of organometallic species or enolates added to electrophiles, similar to the Grignard reaction, aldol reaction, Michael reaction, alkylation reactions, and coupling reactions . Industrial production methods may vary, but they generally follow these synthetic routes to ensure the compound’s purity and yield.

Chemical Reactions Analysis

1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases for enolate formation, acids for catalysis, and organometallic reagents for carbon–carbon bond formation . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the compound’s functional groups.

Scientific Research Applications

1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used for investigating biochemical pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects or as a tool in drug discovery. Industrial applications might include its use in the production of advanced materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine involves its interaction with specific molecular targets and pathways. Understanding the mechanism of action is crucial for drug discovery and development, as it helps predict the compound’s efficacy and safety . Computational methods, such as those provided by MAVEN, can aid in elucidating the mechanism of action by predicting drug targets and understanding modulated pathways .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide deeper insights into its applications and benefits.

Properties

Molecular Formula

C15H21Cl3N2O2

Molecular Weight

367.7g/mol

IUPAC Name

1-methyl-4-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]piperazine

InChI

InChI=1S/C15H21Cl3N2O2/c1-19-2-4-20(5-3-19)6-7-21-8-9-22-15-13(17)10-12(16)11-14(15)18/h10-11H,2-9H2,1H3

InChI Key

YHAIUXOOUWRJIE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2Cl)Cl)Cl

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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